molecular formula C20H15F3N4O2S B2715810 N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-25-8

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Katalognummer: B2715810
CAS-Nummer: 1251687-25-8
Molekulargewicht: 432.42
InChI-Schlüssel: RGXCZWMIZLFZGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused triazole-pyridine core substituted with a sulfonamide group at position 8, a methyl group at position 3, and two aromatic moieties: a 3,4-difluorophenyl group and a 4-fluorobenzyl group. The fluorine substituents on the aromatic rings are critical for modulating electronic properties, lipophilicity, and target binding, while the methyl group on the triazole ring may enhance metabolic stability .

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCZWMIZLFZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoxalinone intermediate.

    Attachment of the Chlorophenoxyacetyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxalinone core to a dihydroquinoxaline derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxalinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Antibacterial Spectrum : Studies have shown that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.50.5 to 8μg/mL8\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound may also exhibit antifungal activity similar to other triazole derivatives. Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal cell membrane synthesis.

Anticancer Potential

Research into triazole derivatives has revealed their potential as anticancer agents. The compound's ability to interfere with cellular processes involved in tumor growth and proliferation is under investigation. Some studies indicate that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines .

Synthesis and Derivatives

The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with fluorinated phenyl groups.

Synthetic Pathways:

  • Step 1 : Formation of the triazole core through cyclization reactions.
  • Step 2 : Introduction of fluorinated phenyl groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Final sulfonamide formation through reaction with sulfonyl chlorides.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives in various applications:

StudyApplicationFindings
Mermer et al. (2020)AntibacterialCompounds displayed MIC values ranging from 0.1250.125 to 8μg/mL8\mu g/mL against multiple bacterial strains .
Yang & Bao (2020)AntimicrobialDerivatives showed improved bactericidal activity compared to standard antibiotics .
PMC Review (2020)Pharmacological ProfileHighlighted broad-spectrum bioactivities including neuroprotective and antioxidant effects .

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:

Biologische Aktivität

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H13F3N4O2S
  • IUPAC Name : N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit broad-spectrum antimicrobial activity. The 1,2,4-triazole core is particularly noted for its antifungal properties. Various studies have demonstrated that triazole compounds can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL .

CompoundMIC (μg/mL)Activity
Triazole Derivative A0.25Excellent against A. fumigatus
Triazole Derivative B0.5Moderate against fluconazole-resistant C. albicans

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using COX enzyme inhibition assays revealed that certain triazole derivatives effectively suppress COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like PGE2 . The IC50 values for these compounds indicate their potency in inhibiting inflammatory responses.

CompoundIC50 (μM)Target Enzyme
Triazole Derivative C6.74COX-1
Triazole Derivative D1.10COX-2

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of fluorine atoms in the phenyl rings enhances the biological activity of triazole derivatives. Substituents at specific positions on the triazole ring significantly influence both antimicrobial and anti-inflammatory activities. For instance, compounds with halogen substitutions demonstrate higher efficacy compared to those with electron-withdrawing groups .

Case Studies

  • Antifungal Efficacy : A study by Blokhina et al. evaluated a series of triazole derivatives against Candida albicans. The most active compound showed an MIC of 0.25 μg/mL against resistant strains, suggesting a promising avenue for developing new antifungal agents .
  • Anti-inflammatory Mechanisms : Research conducted on various triazole compounds revealed their potential in modulating inflammatory pathways through COX inhibition. Compounds were tested in vivo using formalin-induced paw edema models, demonstrating significant reductions in inflammation compared to controls .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Antimalarial Research

Several [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been synthesized and evaluated for antimalarial activity. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Biological Activity
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1: 3,4-difluorophenyl; R2: 4-fluorobenzyl ~449.5 (calculated) Not reported Inferred antimalarial
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) R1: 3,5-difluorophenyl; R2: 3-chlorobenzyl 435.6 160–162 Antimalarial (IC50: 12 nM vs. Plasmodium)
N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R1: 3,5-dimethylphenyl; R2: 4-methoxybenzyl 447.5 168–169 Antimalarial (IC50: 28 nM vs. Plasmodium)

Key Observations :

  • Fluorine vs. Chlorine Substitution : The user’s compound substitutes 3,4-difluorophenyl and 4-fluorobenzyl groups, whereas 8a uses 3,5-difluorophenyl and 3-chlorobenzyl. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine may increase steric bulk but reduce metabolic stability .
  • Methoxy vs. The 3-methyl group on the triazole ring (common in all three compounds) likely contributes to pharmacokinetic stability .
Pesticide Sulfonamides

Triazolo sulfonamides are also employed in agrochemicals. A notable example is flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide), a herbicide targeting acetolactate synthase (ALS) .

Compound Name Core Structure Substituents Application
User’s compound [1,2,4]Triazolo[4,3-a]pyridine 3-methyl, 3,4-difluorophenyl Potential pesticide
Flumetsulam [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl, 2,6-difluorophenyl ALS inhibitor (herbicide)

Structural Insights :

  • Pyridine vs. This difference may influence target selectivity.
  • Fluorine Positioning : Flumetsulam’s 2,6-difluorophenyl group optimizes herbicidal activity, whereas the user’s 3,4-difluorophenyl group might alter binding kinetics in biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential sulfonylation and cyclization. Key steps include:

  • Sulfonamide formation : Reacting triazolo-pyridine sulfonyl chloride with substituted amines (e.g., 3,4-difluoroaniline derivatives) in polar aprotic solvents (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts .
  • Cyclization : Using methyl ortho-formate or acetate under reflux to form the triazole ring .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), solvent purity, and stoichiometric ratios (1:1.2 molar excess of amine) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl protons at δ 3.8–4.2 ppm; triazole protons at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 439.1 [M+H]⁺) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What in vitro assays are recommended for assessing biological activity, and how is target specificity validated?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., carbonic anhydrase IX) using fluorometric or colorimetric substrates .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assays, comparing activity to control sulfonamides .
  • Specificity validation : Use knockout cell lines or competitive binding assays with known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodology :

  • Substituent variation : Replace fluorophenyl groups with chloro- or methoxy analogs to assess impacts on lipophilicity (logP) and binding affinity .
  • Triazole modifications : Introduce methyl or ethyl groups at the 3-position to evaluate steric effects on target engagement .
  • Data-driven design : Correlate IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to prioritize derivatives .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • Solubility-pharmacokinetics (PK) trade-offs : Use kinetic solubility assays (e.g., PBS buffer at pH 7.4) to identify poor bioavailability. Formulate with cyclodextrins or lipid nanoparticles to enhance absorption .
  • Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid clearance pathways. Introduce electron-withdrawing groups (e.g., CF₃) to block CYP450 metabolism .
  • In vivo validation : Use xenograft models to compare tumor growth inhibition (TGI) with plasma exposure levels (AUC) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : Perform affinity pull-down assays with biotinylated derivatives to identify binding partners .
  • Transcriptomics : RNA-seq analysis of treated cells to map downstream pathway activation (e.g., apoptosis genes like BAX/BCL-2) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at ≤2.0 Å resolution .

Q. How can researchers address discrepancies in reported solubility and stability data across studies?

  • Methodology :

  • Standardized protocols : Use USP buffer systems (pH 1.2–6.8) for solubility measurements under controlled agitation (50 rpm) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .
  • Inter-laboratory validation : Collaborate with multiple labs to harmonize analytical conditions (e.g., HPLC column lot, mobile phase pH) .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight439.4 g/mol (HRMS)
LogP (Predicted)3.2 ± 0.3 (HPLC)
Solubility (PBS, pH 7.4)12.5 µM (Kinetic assay)
IC₅₀ (Carbonic Anhydrase IX)28 nM (Fluorometric assay)
Plasma Stability (Human)t₁/₂ = 4.2 h (Microsomal incubation)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.